1,1-Dimethylethyl Ester-N-[(1R)-1-([1,1'-biphenyl]-4-ylmethyl)-2-(phenylmethoxy)ethyl] Carbamic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethylethyl Ester-N-[(1R)-1-([1,1’-biphenyl]-4-ylmethyl)-2-(phenylmethoxy)ethyl] Carbamic Acid: is a complex organic compound that belongs to the class of carbamates This compound is characterized by its ester functional group and its intricate molecular structure, which includes a biphenyl moiety and a phenylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl Ester-N-[(1R)-1-([1,1’-biphenyl]-4-ylmethyl)-2-(phenylmethoxy)ethyl] Carbamic Acid typically involves multiple steps:
Formation of the Biphenyl Intermediate: The synthesis begins with the preparation of the biphenyl intermediate. This can be achieved through a Suzuki coupling reaction between a halogenated biphenyl compound and a boronic acid derivative.
Introduction of the Phenylmethoxy Group: The next step involves the introduction of the phenylmethoxy group through an etherification reaction. This can be done by reacting the biphenyl intermediate with a suitable phenylmethanol derivative in the presence of a strong base.
Carbamate Formation: The final step is the formation of the carbamate ester. This is typically achieved by reacting the intermediate with tert-butyl chloroformate and a suitable amine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethylethyl Ester-N-[(1R)-1-([1,1’-biphenyl]-4-ylmethyl)-2-(phenylmethoxy)ethyl] Carbamic Acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethoxy group, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can target the ester functional group, converting it into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different carbamate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various carbamate derivatives.
Scientific Research Applications
1,1-Dimethylethyl Ester-N-[(1R)-1-([1,1’-biphenyl]-4-ylmethyl)-2-(phenylmethoxy)ethyl] Carbamic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Dimethylethyl Ester-N-[(1R)-1-([1,1’-biphenyl]-4-ylmethyl)-2-(phenylmethoxy)ethyl] Carbamic Acid involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis, releasing the active carbamate moiety. This moiety can then interact with enzymes or receptors, modulating their activity. The biphenyl and phenylmethoxy groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dimethylethyl Ester-N-[(1R)-1-(4-methylphenyl)-2-(phenylmethoxy)ethyl] Carbamic Acid
- 1,1-Dimethylethyl Ester-N-[(1R)-1-(4-chlorophenyl)-2-(phenylmethoxy)ethyl] Carbamic Acid
- 1,1-Dimethylethyl Ester-N-[(1R)-1-(4-fluorophenyl)-2-(phenylmethoxy)ethyl] Carbamic Acid
Uniqueness
1,1-Dimethylethyl Ester-N-[(1R)-1-([1,1’-biphenyl]-4-ylmethyl)-2-(phenylmethoxy)ethyl] Carbamic Acid is unique due to its biphenyl moiety, which imparts distinct chemical and biological properties. This structural feature enhances its binding affinity and specificity, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C27H31NO3 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-1-phenylmethoxy-3-(4-phenylphenyl)propan-2-yl]carbamate |
InChI |
InChI=1S/C27H31NO3/c1-27(2,3)31-26(29)28-25(20-30-19-22-10-6-4-7-11-22)18-21-14-16-24(17-15-21)23-12-8-5-9-13-23/h4-17,25H,18-20H2,1-3H3,(H,28,29)/t25-/m1/s1 |
InChI Key |
OKXXNOKSUXTNGU-RUZDIDTESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)COCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)COCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.